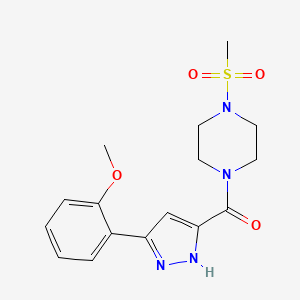![molecular formula C16H20N2O2S2 B14953849 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane](/img/structure/B14953849.png)
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and an azepane ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Méthodes De Préparation
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthiazole with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The azepane ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azepane precursor under controlled conditions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Analyse Des Réactions Chimiques
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The benzenesulfonyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural flexibility .
Comparaison Avec Des Composés Similaires
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane can be compared with other thiazole-containing compounds, such as:
The uniqueness of this compound lies in its combination of the thiazole ring, benzenesulfonyl group, and azepane ring, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C16H20N2O2S2 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-7-6-8-15(11-14)22(19,20)18-9-4-2-3-5-10-18/h6-8,11-12H,2-5,9-10H2,1H3 |
Clé InChI |
AXSGNDXMKRYCMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14953767.png)
![N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14953768.png)
![2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14953772.png)


![3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953801.png)
![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14953818.png)
![(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14953819.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14953829.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953835.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide](/img/structure/B14953841.png)
